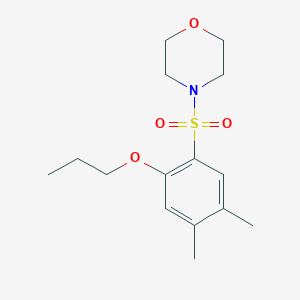

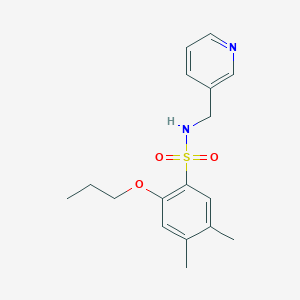

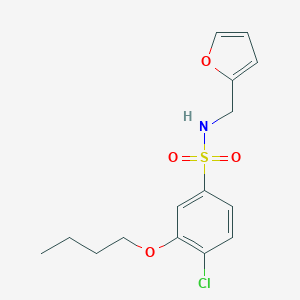

![molecular formula C15H15N3O3S B497783 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole CAS No. 915929-83-8](/img/structure/B497783.png)

1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

1,2,4-Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms. They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Chemical Reactions Analysis

1,2,4-Triazoles show both electrophilic and nucleophilic substitution reactions. Due to high electron density, electrophilic substitution occurs at nitrogen atoms only .Physical And Chemical Properties Analysis

1,2,4-Triazoles are unique due to their structure and properties, and have uses in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .Applications De Recherche Scientifique

Synthesis and Characterization

- The synthesis of 1,2,3-triazole derivatives, including those related to 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole, involves regioselective reactions and has been optimized for high yields, excellent regioselectivity, and operational simplicity. These compounds are characterized using techniques such as high-resolution mass spectrometry, FT–IR, UV–Vis, 1D and 2D NMR spectroscopy, and elemental analysis (Salinas-Torres et al., 2022).

Biological Activities

- Triazole derivatives have shown potential in various biological activities. For instance, some triazole compounds exhibit moderate to significant antimicrobial activity against selected bacteria and fungi, making them candidates for further pharmacological studies (Rao et al., 2014).

- In another study, triazole-based compounds were evaluated for their in vitro anticancer activities against several cancer cell lines, demonstrating moderate growth inhibition percentages, which highlights their potential as scaffolds in drug development for cancer treatment (Salinas-Torres et al., 2022).

Chemical Properties and Reactions

- The reactivity and functionalization of triazole compounds under different catalytic conditions have been studied, revealing diverse reactivity patterns that enable the synthesis of various novel compounds with potential utility in medicinal chemistry and materials science (Lautens & Johnson, 2015).

Potential Drug Development

- The studies highlight the role of 1,2,3-triazole derivatives, similar to 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole, in the development of new therapeutic agents due to their versatile biological activities and favorable drug-like characteristics, as demonstrated through in silico ADMET properties estimation and molecular docking studies (Murugavel et al., 2019).

Mécanisme D'action

Target of Action

Triazoles, a class of compounds to which this compound belongs, are known to interact with a variety of enzymes and receptors .

Mode of Action

Triazoles are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Biochemical Pathways

It’s worth noting that triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Result of Action

Triazoles and their derivatives are known to exhibit a broad range of therapeutic applications due to their significant biological properties .

Propriétés

IUPAC Name |

1-(2-ethoxy-4-methylphenyl)sulfonylbenzotriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-3-21-14-10-11(2)8-9-15(14)22(19,20)18-13-7-5-4-6-12(13)16-17-18/h4-10H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHZUHBGMXTLGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2C3=CC=CC=C3N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

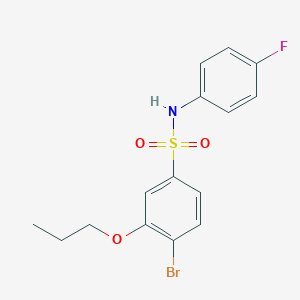

![Ethyl 4-[(4-bromo-3-propoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B497701.png)

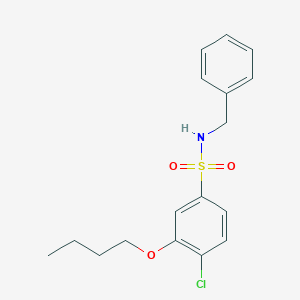

![[(4-Bromo-3-propoxyphenyl)sulfonyl]-2-pyridylamine](/img/structure/B497702.png)

![Ethyl 4-[(3-butoxy-4-chlorophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B497709.png)

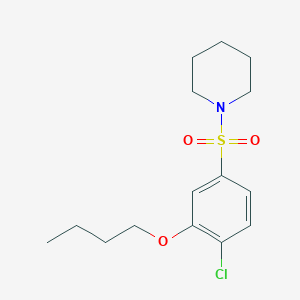

![[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]piperidine](/img/structure/B497712.png)

![[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B497713.png)